molecular formula C6H8N4S B126835 3-amino-1-methyl-5-(methylthio)-1H-pyrazole-4-carbonitrile CAS No. 151291-05-3

3-amino-1-methyl-5-(methylthio)-1H-pyrazole-4-carbonitrile

Cat. No.: B126835
CAS No.: 151291-05-3
M. Wt: 168.22 g/mol
InChI Key: BIQAGSSFDBPDNT-UHFFFAOYSA-N
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Description

3-amino-1-methyl-5-(methylthio)-1H-pyrazole-4-carbonitrile: is an organic compound with a unique structure that includes an amino group, a methyl group, a methylthio group, and a carbonitrile group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-1-methyl-5-(methylthio)-1H-pyrazole-4-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of dimethyl cyanoaminodithiocarbonate with methyl hydrazine in a mole ratio of 1:1.05-1:1.08 . The reaction is carried out in a nitrogen atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-amino-1-methyl-5-(methylthio)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonitrile group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or lithium aluminum hydride can be employed.

    Substitution: Halogenating agents or alkylating agents can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted pyrazoles.

Scientific Research Applications

Chemistry: In chemistry, 3-amino-1-methyl-5-(methylthio)-1H-pyrazole-4-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications.

Biology and Medicine: In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its structure can be modified to create derivatives with specific biological activities, such as enzyme inhibition or receptor binding.

Industry: In industry, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. It can also be used as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3-amino-1-methyl-5-(methylthio)-1H-pyrazole-4-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the amino and carbonitrile groups allows for interactions with various biological molecules, leading to potential therapeutic effects.

Comparison with Similar Compounds

  • 3-amino-1-methyl-5-methylthio-1,2,4-triazole
  • 3-amino-5-methylthio-1H-1,2,4-triazole

Comparison: Compared to similar compounds, 3-amino-1-methyl-5-(methylthio)-1H-pyrazole-4-carbonitrile has a unique pyrazole ring structure, which can confer different chemical and biological properties. The presence of the carbonitrile group also distinguishes it from other similar compounds, potentially leading to different reactivity and applications.

Properties

IUPAC Name

3-amino-1-methyl-5-methylsulfanylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4S/c1-10-6(11-2)4(3-7)5(8)9-10/h1-2H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIQAGSSFDBPDNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)N)C#N)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30384820
Record name 3-Amino-1-methyl-5-(methylsulfanyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151291-05-3
Record name 3-Amino-1-methyl-5-(methylthio)-1H-pyrazole-4-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=151291-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-1-methyl-5-(methylsulfanyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-1-methyl-5-methylsulfanyl-1H-pyrazole-4-carbonitrile
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Synthesis routes and methods

Procedure details

9.63 g (56.6 mmol) [Bis(methylmercapto)methylene]-malononitrile was suspended in 50 ml water and treated with 3.7 ml (67.9 mmol) methylhydrazine. The mixture was heated at boiling for 1 hour, the reaction solution cooled, the precipitate suction filtered and recrystallised from ethanol.
Quantity
9.63 g
Type
reactant
Reaction Step One
Name
methylhydrazine
Quantity
3.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

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